molecular formula C18H19N5O2 B3141746 3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-26-6

3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B3141746
CAS No.: 483993-26-6
M. Wt: 337.4 g/mol
InChI Key: KJKSNLIXWCGNFR-UHFFFAOYSA-N
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Description

This compound belongs to a class of tetrazole-containing propanamide derivatives, which are of significant interest in medicinal chemistry due to the tetrazole moiety’s role as a bioisostere for carboxylic acids. The structural formula includes a 3-methoxyphenyl group at position 3, a 2-methylphenyl amide substituent at position N, and a 2H-tetrazole ring at position 2.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-3-4-9-16(12)19-18(24)15(17-20-22-23-21-17)11-13-7-5-8-14(10-13)25-2/h3-10,15H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKSNLIXWCGNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be synthesized through the methylation of phenol, while the methylphenyl group can be derived from toluene. The tetrazolyl group is often introduced using azide compounds under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving palladium-catalyzed cross-coupling reactions. These reactions are carried out under specific temperature and pressure conditions to ensure the formation of the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as amines or alcohols.

  • Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: It serves as a tool in biological research, particularly in the study of enzyme inhibition and receptor binding.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substitution patterns on the phenyl rings and the nature of the amide-linked aryl group. These modifications influence physicochemical properties (e.g., solubility, logP) and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Data
Target: 3-(3-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Likely C₁₉H₂₁N₅O₂ ~349.4* 3-methoxyphenyl, 2-methylphenyl Data inferred from analogs (see below)
3-(2-Methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₂ 349.4 2-methoxyphenyl, 2-methylphenyl Commercial availability (Santa Cruz)
N-(4-Fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₁₈FN₅O₂ 367.4 3-methoxyphenyl, 4-fluorophenyl Higher polarity due to fluorine
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₂₀H₂₂N₅O₄ 408.4 2,3-dimethoxyphenyl, 4-methoxyphenyl Enhanced solubility from three methoxy groups
N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O 335.4 3-methylphenyl, 2-ethylphenyl Lower MW, reduced steric bulk

*Estimated based on analogs.

Commercial and Research Relevance

Several analogs are commercially available (e.g., sc-493139, sc-494461) for research use, indicating their utility in drug discovery . The target compound’s absence from major catalogs suggests it may be a novel candidate requiring further characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-methoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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